6-Cyanogramine

Description

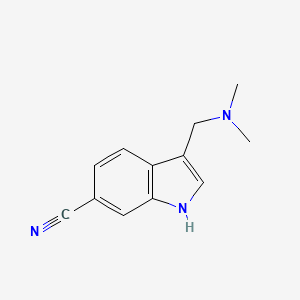

6-Cyanogramine is a synthetic alkaloid derivative of gramine, a naturally occurring indole alkaloid found in plants such as Phalaris aquatica. The compound is characterized by a cyano (-CN) group substituted at the 6th position of the indole ring (Figure 1).

Figure 1: Proposed structure of 6-Cyanogramine (C₁₁H₁₁N₃; molecular weight: 185.23 g/mol).

Properties

IUPAC Name |

3-[(dimethylamino)methyl]-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15(2)8-10-7-14-12-5-9(6-13)3-4-11(10)12/h3-5,7,14H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNMECUBRWPBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanogramine typically involves the reaction of indole derivatives with dimethylamine and cyanide sources. One common method is the reaction of 1H-indole-6-carbonitrile with formaldehyde and dimethylamine under acidic conditions. This reaction proceeds through the formation of an iminium ion intermediate, which then undergoes nucleophilic attack by the indole nitrogen to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize side reactions and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Cyanogramine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of indole oxides.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of N-substituted indole derivatives.

Scientific Research Applications

6-Cyanogramine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Cyanogramine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of 6-Cyanogramine with Analogues

| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL) |

|---|---|---|---|---|

| 6-Cyanogramine | -CN at C6 | 185.23 | Indole, Cyano | 0.052* |

| 6-Aminogramine | -NH₂ at C6 | 175.22 | Indole, Amino | 0.12 |

| 6-Bromoindole-2-carboxylic acid | -Br at C6, -COOH at C2 | 240.05 | Indole, Bromo, Carboxyl | 0.052 |

| Gramine | -CH₂NHCH₃ at C3 | 174.24 | Indole, Methylamine | 0.08 |

*Inferred from structurally similar brominated indoles .

- 6-Aminogramine: The amino group at C6 enhances hydrogen-bonding capacity, making it suitable for polymer synthesis (e.g., as a monomer for biocompatible materials) . Compared to 6-Cyanogramine, it exhibits higher solubility in polar solvents (0.12 vs. 0.052 mg/mL).

- 6-Bromoindole-2-carboxylic Acid: Bromine substitution increases molecular weight and hydrophobicity, while the carboxyl group allows for conjugation in drug delivery systems. Both 6-Cyanogramine and this compound share low solubility, limiting bioavailability without formulation aids .

Functional Analogues

Table 2: Functional Comparison with Therapeutic Agents

| Compound | Primary Application | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| 6-Cyanogramine | Antimicrobial (hypothesized) | Cyano-mediated enzyme inhibition | Moderate (CYP1A2 inhibition)* |

| Adenosine Analogues (e.g., 6-substituted) | Antimycobacterial | Targeting adenosine kinase in Mycobacterium | Low hepatotoxicity |

| Hydroxocobalamin | Cyanide antidote | Cyanide scavenging | High safety margin |

*Predicted based on CYP inhibition data from brominated indoles .

- 6-Substituted Adenosine Analogues: These compounds inhibit mycobacterial growth by disrupting nucleotide metabolism. While 6-Cyanogramine’s cyano group may similarly target enzymatic pathways, its indole backbone could confer distinct pharmacokinetics (e.g., BBB permeability) .

Biological Activity

6-Cyanogramine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of 6-cyanogramine, detailing its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

6-Cyanogramine is characterized by its cyanoguanidine structure, which is known to interact with various biological targets. The molecular formula is , and it possesses unique properties that contribute to its biological activity.

The biological activity of 6-cyanogramine primarily revolves around its interaction with neurotransmitter systems and enzyme inhibition:

- Neurotransmitter Modulation : Research indicates that 6-cyanogramine can influence the dopaminergic system, potentially acting as a ligand for dopamine receptors. This interaction may lead to alterations in neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : Studies have shown that 6-cyanogramine exhibits inhibitory effects on certain enzymes, which can impact metabolic pathways. For example, it has been noted to inhibit tyrosine phosphatase, which plays a crucial role in cellular signaling pathways.

Biological Assays and Findings

To evaluate the biological activity of 6-cyanogramine, various assays have been conducted:

| Assay Type | Purpose | Findings |

|---|---|---|

| LDH Release Assay | Measure cytotoxicity | Showed significant cytotoxic effects at high concentrations. |

| Adenylyl Cyclase Assay | Assess receptor activity | Demonstrated partial agonist activity at dopamine receptors. |

| Cell Cycle Analysis | Determine effects on cell proliferation | Indicated cell cycle arrest in treated cells. |

Case Studies

Several case studies have highlighted the implications of 6-cyanogramine in therapeutic contexts:

- Neuroprotective Effects : A study focused on the neuroprotective properties of 6-cyanogramine in models of neurodegeneration. Results indicated a reduction in neuronal death and inflammation markers, suggesting potential use in treating neurodegenerative diseases.

- Antidiabetic Potential : Another investigation assessed the impact of 6-cyanogramine on glucose metabolism. The compound was found to enhance insulin secretion from pancreatic beta cells, indicating a possible role in managing diabetes.

- Psychotropic Effects : A clinical case series examined patients with mood disorders treated with compounds related to 6-cyanogramine. Improvements in mood and cognitive function were reported, supporting its potential as an adjunct therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.